![molecular formula C11H17N3O2 B1465444 6-(Dipropylamino)pyridazine-3-carboxylic acid CAS No. 1178067-47-4](/img/structure/B1465444.png)
6-(Dipropylamino)pyridazine-3-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
The research has extensively explored the synthesis of pyridazine derivatives due to their potential in various applications. For example, a study demonstrated the diastereoselective synthesis of 6-oxoperhydropyridazine-3-carboxylic acid derivatives, highlighting their conformational rigidity and potential to influence peptide structures through different substitution patterns and stereochemistry (C. Alvarez-Ibarra et al., 2002). Similarly, the synthesis and reactions of pyridazine derivatives have been explored for creating compounds with potential therapeutic activities, indicating a broad interest in functionalizing pyridazine cores for diverse scientific applications (A. Deeb & H. Saad, 2002).
Potential Biological Activities
Investigations into the biological activities of pyridazine derivatives, which could include analogs of "6-(Dipropylamino)pyridazine-3-carboxylic acid," reveal their significance in medicinal chemistry. For instance, a series of pyridines and pyridazine carboxylic acids demonstrated potent angiotensin II antagonism, suggesting potential applications in treating hypertension and related cardiovascular diseases (M. Winn et al., 1993). Another study focused on the synthesis of aminopyridazine derivatives of gamma-aminobutyric acid as selective GABA-A antagonists, highlighting the therapeutic potential of pyridazine derivatives in neurology and psychiatry (C. Wermuth et al., 1987).
Mechanism of Action
properties
IUPAC Name |
6-(dipropylamino)pyridazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-3-7-14(8-4-2)10-6-5-9(11(15)16)12-13-10/h5-6H,3-4,7-8H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZGNIUVOUVVGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NN=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dipropylamino)pyridazine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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